(5Z)-5-[4-(diethylamino)benzylidene]-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Description
The compound (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is a synthetic organic molecule that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenylethyl group, and a diethylamino-substituted phenyl group. It has garnered interest in various fields of research due to its potential biological and pharmacological activities.
Properties
Molecular Formula |
C22H24N2OS2 |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
(5Z)-5-[[4-(diethylamino)phenyl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H24N2OS2/c1-4-23(5-2)19-13-11-17(12-14-19)15-20-21(25)24(22(26)27-20)16(3)18-9-7-6-8-10-18/h6-16H,4-5H2,1-3H3/b20-15- |
InChI Key |
AKBGWCHTHGBVRW-HKWRFOASSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(C)C3=CC=CC=C3 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C(C)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-(diethylamino)benzaldehyde with 3-(1-phenylethyl)-2-thioxothiazolidin-4-one. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction parameters and higher yields. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The phenyl and thiazolidinone rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has shown promise in biological and medicinal research due to its potential pharmacological activities. It has been studied for its antimicrobial, anticancer, and anti-inflammatory properties. Researchers are investigating its mechanism of action and its potential as a lead compound for the development of new therapeutic agents.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes, receptors, or other proteins, leading to the modulation of cellular processes. For example, its anticancer activity may be attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(1-METHYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(1-PHENYLETHYL)-2-OXYGEN-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5Z)-5-{[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}-3-(1-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE lies in its specific substitution pattern and the presence of both diethylamino and phenylethyl groups. These structural features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
